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Compound of Interest

Compound Name: m-PEG4-CH2-methyl ester

Cat. No.: B609256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and experimental protocols for the synthesis

of m-PEG4-CH2-methyl ester, chemically known as methyl 2-(2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)acetate. This monofunctional polyethylene glycol (PEG)

derivative is a valuable building block in bioconjugation, drug delivery, and materials science.

The protocols herein describe a reliable two-step synthetic route involving the synthesis of the

carboxylic acid precursor followed by Fischer esterification. Physicochemical properties and

expected characterization data are also provided.

Introduction
Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and

pharmacokinetic properties of biomolecules and small molecule drugs. The m-PEG4-CH2-
methyl ester is a discrete PEG (dPEG®) reagent with a precise chain length, offering excellent

control over the stoichiometry and properties of the resulting conjugates. This application note

details the synthesis of this important reagent, providing researchers with the necessary

information to produce it in a laboratory setting.
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A summary of the key physicochemical properties of m-PEG4-CH2-methyl ester is provided in

the table below.

Property Value Source

IUPAC Name
methyl 2-[2-(2-

methoxyethoxy)ethoxy]acetate
PubChem

Molecular Formula C8H16O5 PubChem

Molecular Weight 192.21 g/mol PubChem

CAS Number 1920109-55-2

Appearance
Colorless to pale yellow oil

(predicted)

Boiling Point Not available

Solubility
Soluble in water and most

organic solvents

Synthesis Workflow
The synthesis of m-PEG4-CH2-methyl ester is typically achieved in a two-step process. First,

the carboxylic acid precursor, 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid, is

synthesized. This is followed by a Fischer esterification reaction with methanol to yield the final

product.

Starting Materials Step 1: Synthesis of
2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid Carboxylic Acid Intermediate Step 2: Fischer Esterification m-PEG4-CH2-methyl ester

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of m-PEG4-CH2-methyl ester.
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Step 1: Synthesis of 2-(2-(2-(2-
methoxyethoxy)ethoxy)ethoxy)acetic Acid
This protocol is adapted from a method for synthesizing the closely related 2-[2-(2-

methoxyethoxy) ethoxy] acetic acid.[1] It involves the oxidation of the corresponding acetonitrile

precursor.

Materials:

2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetonitrile

Sodium hypochlorite solution (Clorox, commercial bleach)

Hydrochloric acid (HCl)

Water

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle

Condenser

Distillation apparatus

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, add the sodium hypochlorite

solution.

Slowly add 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetonitrile to the stirring solution. The

molar ratio of the acetonitrile to the oxidant can range from 1:1 to 1:10.[1]

After the initial addition, continue stirring for 1-2 hours at room temperature.

Gradually heat the reaction mixture to 60-70 °C and maintain for 3-6 hours.[1]
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Further, increase the temperature to 80-100 °C and stir for an additional 2-4 hours.[1]

Finally, heat the mixture to reflux for 8 hours.[1]

After cooling, acidify the reaction mixture to a pH of 1-2 with hydrochloric acid.[1]

Remove the water under reduced pressure.

The crude product can be purified by distillation under reduced pressure.

Quantitative Data (Estimated):

Parameter Value Note

Yield ~96%

Based on a similar synthesis of

2-[2-(2-methoxyethoxy) ethoxy]

acetic acid.[1]

Purity >95% (HPLC)

Based on a similar synthesis of

2-[2-(2-methoxyethoxy) ethoxy]

acetic acid.[1]

Step 2: Fischer Esterification to m-PEG4-CH2-methyl
ester
This protocol is based on the general procedure for Fischer esterification of carboxylic acids.

Materials:

2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid (from Step 1)

Anhydrous methanol (MeOH)

Concentrated sulfuric acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Diethyl ether or ethyl acetate

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Dissolve the 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid in an excess of anhydrous

methanol (e.g., 10-20 equivalents) in a round-bottom flask.

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 2-4

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in diethyl ether or ethyl acetate.

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to

neutralize the acid catalyst, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude m-PEG4-CH2-methyl ester.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b609256?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609256?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If necessary, the product can be further purified by column chromatography or distillation

under reduced pressure.

Quantitative Data (Estimated):

Parameter Value Note

Yield >90%
Estimated based on typical

Fischer esterification reactions.

Purity >95%
Achievable with proper

purification.

Characterization Data
Mass Spectrometry (GC-MS): A reference mass spectrum for methyl 2-(2-(2-

methoxyethoxy)ethoxy)acetate is available in the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR spectra for m-PEG4-
CH2-methyl ester are not readily available in public databases. The following are predicted ¹H

and ¹³C NMR chemical shifts based on its structure.

Predicted ¹H NMR (CDCl₃):

δ 4.15 (s, 2H, -O-CH₂-COO-)

δ 3.73 (s, 3H, -COO-CH₃)

δ 3.65-3.70 (m, 8H, PEG chain -O-CH₂-CH₂-O-)

δ 3.55-3.60 (m, 2H, -CH₂-O-CH₂-COO-)

δ 3.38 (s, 3H, CH₃-O-)

Predicted ¹³C NMR (CDCl₃):

δ 171.0 (-COO-)
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δ 71.9 (CH₃-O-CH₂-)

δ 70.5-70.7 (PEG chain -O-CH₂-CH₂-O-)

δ 69.0 (-O-CH₂-COO-)

δ 59.0 (CH₃-O-)

δ 51.8 (-COO-CH₃)
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Caption: Relationship between synthesis and characterization steps.

Applications in Research and Drug Development
The m-PEG4-CH2-methyl ester is a versatile intermediate. The methyl ester can be

hydrolyzed to the corresponding carboxylic acid, which can then be activated (e.g., as an NHS

ester) for conjugation to amine-containing biomolecules such as proteins, peptides, and
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antibodies. This process, known as PEGylation, can enhance the therapeutic properties of

these molecules.

Conclusion
The synthetic protocols outlined in this application note provide a clear pathway for the

laboratory-scale production of m-PEG4-CH2-methyl ester. By following these procedures,

researchers can obtain this valuable PEG linker for a wide range of applications in

bioconjugation and drug development. It is important to note that the quantitative data provided

are estimates based on similar reactions and should be optimized for specific laboratory

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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